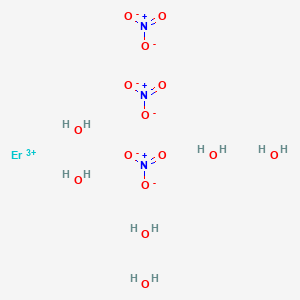
2-溴-3,5-二氯吡啶
描述
“2-Bromo-3,5-dichloropyridine” is a chemical compound with the empirical formula C5H2BrCl2N . It has a molecular weight of 226.89 . This compound is used for research and development purposes .
Molecular Structure Analysis
The InChI string for “2-Bromo-3,5-dichloropyridine” is InChI=1S/C5H2BrCl2N/c6-5-4(8)1-3(7)2-9-5/h1-2H . The Canonical SMILES string is C1=C(C=NC(=C1Cl)Br)Cl .
Physical And Chemical Properties Analysis
“2-Bromo-3,5-dichloropyridine” is a solid . It has a molecular weight of 226.88 g/mol . The compound has a complexity of 101 .
科学研究应用
Pharmaceutical Synthesis
2-Bromo-3,5-dichloropyridine: is a versatile intermediate in pharmaceutical chemistry. It’s used to synthesize various bioactive molecules, particularly in the development of new drugs . Its halogenated structure makes it a valuable precursor for constructing complex organic compounds, including antiviral, antibacterial, and anticancer agents.
Material Science
In material science, 2-Bromo-3,5-dichloropyridine serves as a building block for creating advanced materials. Its incorporation into polymers can lead to materials with unique electrical properties, potentially useful in semiconductors or as part of novel photovoltaic cells .
Chemical Synthesis
This compound plays a critical role in chemical synthesis as a reagent or catalyst. It’s involved in various chemical reactions, including coupling reactions that form carbon-carbon or carbon-nitrogen bonds, essential for creating complex organic molecules .
Agricultural Research
2-Bromo-3,5-dichloropyridine: is used in the synthesis of agrochemicals. It can lead to the development of new pesticides and herbicides, contributing to improved crop protection strategies .
Biotechnology
In biotechnological applications, this compound is used in the synthesis of small molecules that can modulate biological pathways. It’s particularly useful in the study of protein interactions and enzyme activities, which can lead to the development of new biotechnological tools and therapies .
Environmental Applications
Research into the environmental applications of 2-Bromo-3,5-dichloropyridine includes its use in the development of sensors and indicators for environmental monitoring. Its reactivity with various substances makes it suitable for detecting pollutants and toxins in the environment .
安全和危害
“2-Bromo-3,5-dichloropyridine” is harmful if swallowed, in contact with skin, or if inhaled . It causes skin irritation and serious eye irritation . It may also cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray, washing hands thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection .
作用机制
Target of Action
It is known to be used in the suzuki–miyaura coupling reaction , which suggests that its targets could be organoboron reagents involved in this process.
Mode of Action
In the context of the Suzuki–Miyaura coupling reaction, 2-Bromo-3,5-dichloropyridine likely interacts with its targets through a process of oxidative addition and transmetalation . The bromine atom in the compound is replaced by an organoboron reagent, facilitated by a palladium catalyst .
Biochemical Pathways
The Suzuki–Miyaura coupling reaction is a key biochemical pathway affected by 2-Bromo-3,5-dichloropyridine . This reaction is widely used in organic chemistry for the formation of carbon-carbon bonds, contributing to the synthesis of a variety of complex organic compounds .
Pharmacokinetics
Its molecular weight (22689 g/mol) suggests that it may have reasonable bioavailability, as compounds with a molecular weight under 500 g/mol are generally well-absorbed .
Result of Action
The molecular and cellular effects of 2-Bromo-3,5-dichloropyridine’s action are largely dependent on the specific context of its use. In the Suzuki–Miyaura coupling reaction, its use results in the formation of new carbon-carbon bonds .
Action Environment
The efficacy and stability of 2-Bromo-3,5-dichloropyridine can be influenced by various environmental factors. For instance, the Suzuki–Miyaura coupling reaction is known to be exceptionally mild and functional group tolerant , suggesting that the compound may be stable under a variety of conditions.
属性
IUPAC Name |
2-bromo-3,5-dichloropyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2BrCl2N/c6-5-4(8)1-3(7)2-9-5/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCKPJWDIDCGQRB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1Cl)Br)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2BrCl2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90355733 | |
| Record name | 2-Bromo-3,5-dichloropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90355733 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.88 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-3,5-dichloropyridine | |
CAS RN |
14482-51-0 | |
| Record name | 2-Bromo-3,5-dichloropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90355733 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Bromo-3,5-dichloropyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![2-Pyrazolin-5-one, 4-[(p-aminophenyl)imino]-3-methyl-1-phenyl-](/img/structure/B80388.png)



![2-Methyl-2H-naphtho[1,8-bc]thiophene](/img/structure/B80396.png)






